![molecular formula C20H22N6O2 B2793652 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919019-25-3](/img/structure/B2793652.png)
8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound characterized by its unique structural features, which combine an imidazo[2,1-f]purine core with a 3,4-dihydroisoquinoline moiety
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The exact downstream effects of this inhibition would depend on the specific role of AKR1C3 in the cell’s metabolic processes.
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound is able to reach its target within the cell effectively.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism. This could potentially lead to a decrease in the proliferation of cancer cells, given the role of AKR1C3 in breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves a multi-step synthesis process:
Formation of the Imidazo[2,1-f]purine Core: : Starting with a purine derivative, various nitration and reduction steps can be used to form the imidazo[2,1-f]purine nucleus.
Attachment of the 3,4-Dihydroisoquinoline Moiety: : The addition of the 3,4-dihydroisoquinoline component can be achieved through nucleophilic substitution reactions or catalytic hydrogenation, using reagents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Final Assembly:
Industrial Production Methods
For large-scale industrial production, the process might be streamlined and optimized for yield and efficiency, often using automated flow chemistry systems. These methods ensure consistent quality and minimize reaction time, adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
8-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is known to undergo various types of reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction can be achieved using hydrogen gas (H₂) in the presence of catalysts such as palladium (Pd) or platinum (Pt).
Substitution: : Halogenation or alkylation can occur in the presence of appropriate halogenating agents or alkyl halides under basic or acidic conditions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃, H₂O₂.
Reduction Reagents: : H₂ with Pd/C or PtO₂.
Substitution Reagents: : N-bromosuccinimide (NBS), alkyl halides, sodium hydride (NaH).
Major Products
The reactions of this compound often yield derivatives with modified functional groups, which can be further analyzed using spectroscopic techniques like NMR and mass spectrometry to confirm the structure.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it serves as a building block for designing complex molecules due to its versatile reactivity.
Biology and Medicine
In biological and medicinal research, it is explored for its potential as a pharmacologically active agent. It has been investigated for:
Anticancer Properties: : Some studies suggest its ability to inhibit tumor growth by interfering with DNA synthesis.
Antiviral Activity:
Industry
In industrial applications, it is utilized in the development of advanced materials and pharmaceutical intermediates.
Comparison with Similar Compounds
Unique Features
Structural Uniqueness: : Unlike other compounds, it features a fusion of imidazo[2,1-f]purine and 3,4-dihydroisoquinoline, offering a distinct pharmacophore.
Similar Compounds
7-Methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: : Lacks the 3,4-dihydroisoquinoline moiety.
8-(2-Ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: : Similar but without the complex aromatic component.
This exploration highlights the compound's synthesis, reactions, applications, and unique properties in the landscape of organic chemistry and its interdisciplinary reach.
Properties
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-11-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25(13)10-9-24-8-7-14-5-3-4-6-15(14)12-24/h3-6,11H,7-10,12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQZFDCNSFOHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
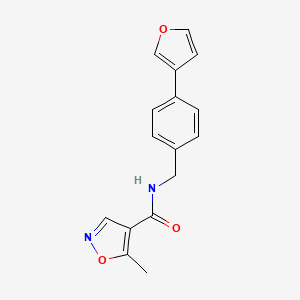
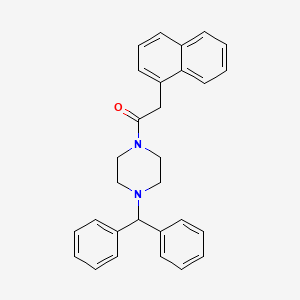
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide](/img/structure/B2793573.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2793577.png)
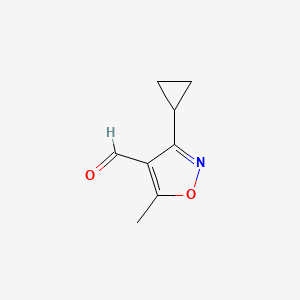
![4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2793582.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)

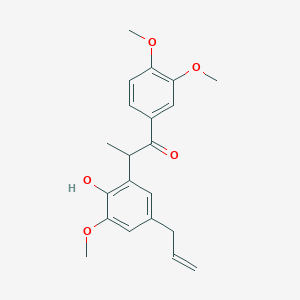
![N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2793589.png)
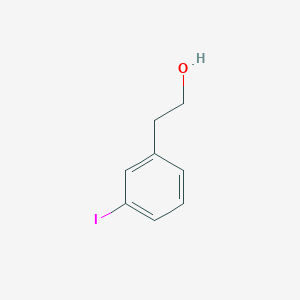
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/new.no-structure.jpg)
